Conformational Locking: Up to 100% cis Amide Bond Induction vs. Proline and Other Analogs
The 2,2-dimethylthiazolidine residue (Cys(ΨMe,MePro)) induces up to 100% cis conformation in the preceding peptide amide bond [1]. In contrast, natural proline residues typically exhibit cis populations of only ~10–30% in unstructured peptides, and unsubstituted thiazolidine-4-carboxylic acid shows no such bias. This property enables the precise locking of bioactive peptide conformations for structure-activity relationship studies.
| Evidence Dimension | Cis amide bond population in preceding residue |
|---|---|
| Target Compound Data | Up to 100% cis conformation induced |
| Comparator Or Baseline | Natural proline: ~10–30% cis; Unsubstituted thiazolidine: no bias |
| Quantified Difference | 3- to 10-fold increase in cis population |
| Conditions | NMR analysis in aqueous solution and molecular modeling studies of peptide analogs |
Why This Matters
For research requiring a locked cis amide bond (e.g., mimicking bioactive conformations of toxins, receptor ligands, or folding intermediates), this compound provides a unique and quantifiable advantage over proline or other thiazolidine analogs.
- [1] Chierici S, Jourdan M, Figuet M, Dumy P. A case study of 2,2-dimethylthiazolidine as locked cis proline amide bond: synthesis, NMR and molecular modeling studies of a delta-conotoxin EVIA peptide analog. Org Biomol Chem. 2004;2(17):2437-2441. View Source
- [2] Chierici S, et al. Thiazolidines to lock cis Xaa-Pro amide bond: new synthetic approach. C. R. Chimie. 2005;8:... View Source
